
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester: is a chemical compound with the molecular formula C13H11NO7. This compound belongs to the benzopyran family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester typically involves the reaction of appropriate benzopyran derivatives with nitro compounds under controlled conditions. One common method involves the use of triethylammonium acetate (TEAA) under microwave irradiation to facilitate the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as iron (II) in an acidic medium.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron (II) in acidic medium.
Substitution: Various nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anti-inflammatory agents. Its ability to interact with various biological targets makes it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its antiproliferative activity against various cancer cell lines and its ability to inhibit specific enzymes involved in disease pathways .
Industry: Industrially, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
- 2H-1-Benzopyran, 2,2-dimethyl-
- 2H-1-Benzopyran, 3,4-dihydro-
- 2H-1-Benzopyran-3-carboxylic acid, 6-bromo-3,4-dihydro-
Comparison: Compared to these similar compounds, 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester is unique due to its nitro group and ester functionalities. These groups contribute to its distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anti-inflammatory agent, while the ester groups facilitate its incorporation into more complex molecular frameworks .
Propiedades
Número CAS |
428517-42-4 |
|---|---|
Fórmula molecular |
C13H11NO7 |
Peso molecular |
293.23 g/mol |
Nombre IUPAC |
dimethyl 6-nitro-2H-chromene-2,3-dicarboxylate |
InChI |
InChI=1S/C13H11NO7/c1-19-12(15)9-6-7-5-8(14(17)18)3-4-10(7)21-11(9)13(16)20-2/h3-6,11H,1-2H3 |
Clave InChI |
ZMNWWXJEIUOSEN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)

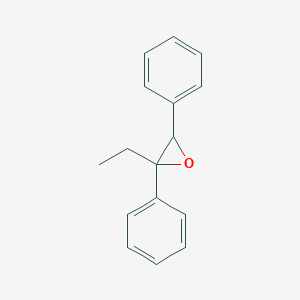
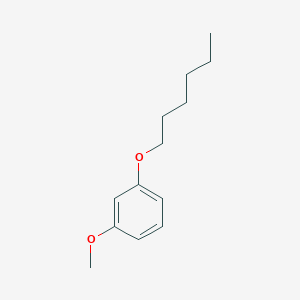
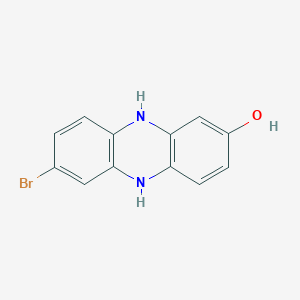

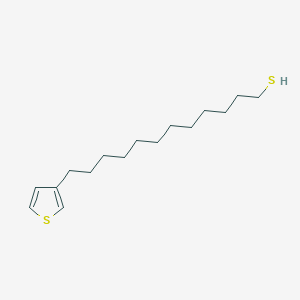
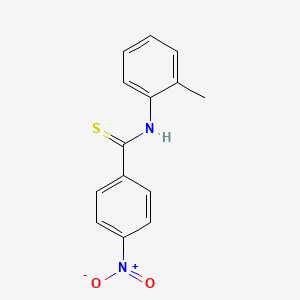
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
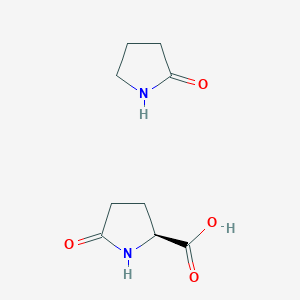
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
